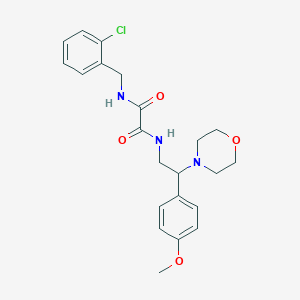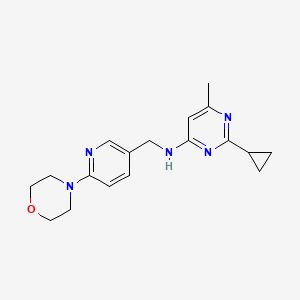
1-(2-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H14Cl2N2O2 and its molecular weight is 373.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Derivatives of dihydropyridine carboxamide, including those with chlorophenyl substitutions, have been synthesized and structurally analyzed using X-ray diffraction, revealing insights into their molecular and crystal structures (Feklicheva et al., 2019).
Spectroscopic Investigations
- Spectroscopic studies on dihydronicotinamides, similar in structure to the specified compound, have been conducted to understand their conformation, absorption, and fluorescence properties, offering potential applications in probing molecular structures (Fischer et al., 1988).
Antimicrobial Activities
- Analogous compounds to the specified chemical have been synthesized and evaluated for their antimicrobial activities, showing significant inhibition of bacterial and fungal growth, indicating potential applications in antimicrobial therapies (Akbari et al., 2008).
Fluorescence Properties
- Research on the fluorescence properties of related dihydropyridine carboxamides has been conducted, highlighting potential uses in fluorescence-based applications and sensors (Ershov et al., 2015).
Coordination Chemistry
- The compound has relevance in coordination chemistry, as demonstrated by studies on silver(I) complexes with N-(4-chlorophenyl)pyridine-3-carboxamide ligands, indicating potential applications in materials science and catalysis (Shi et al., 2010).
Crystallography and Heterocyclic Design
- Crystallographic studies on derivatives of pyridinone, related to the specified compound, provide valuable insights into heterocyclic design, which is crucial for pharmaceutical and material science applications (Rybakov et al., 2017).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-14-6-3-7-15(11-14)22-18(24)16-8-4-10-23(19(16)25)12-13-5-1-2-9-17(13)21/h1-11H,12H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRDMEZRUKLSKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-chloro-6-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2368095.png)


![2-(4-Chlorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2368100.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2368103.png)
![3-(4-methylbenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368105.png)
![Tert-butyl 2-[(2-hydroxyethyl)amino]acetate](/img/structure/B2368106.png)
![2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2368107.png)

![3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2368111.png)
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-2,5-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2368112.png)


